Lithium nitrate--water (1/1/3)

Description

Heterogeneous Nucleation: Additive-Mediated Crystallization Kinetics

Lattice-Mismatch Optimization for Nucleating Agent Selection

Heterogeneous nucleation in LiNO₃·3H₂O systems relies on minimizing lattice mismatch between the PCM and nucleating agents. Studies demonstrate that additives with crystallographic similarities to LiNO₃·3H₂O reduce supercooling by providing compatible nucleation sites. For instance, zinc hydroxyl nitrate hydrate (Zn₃OH₄(NO₃)₂) and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) exhibit lattice mismatches of <15% with LiNO₃·3H₂O, enabling effective nucleation . However, excessive mismatch (>20%) leads to inconsistent crystallization, as observed with zircon (10.1°C supercooling) and copper hydroxyl nitrate hydrate (6.3°C supercooling) .

Table 1: Performance of Nucleating Agents in LiNO₃·3H₂O

| Additive | Lattice Mismatch (%) | Supercooling Reduction (°C) | Latent Heat Retention (%) |

|---|---|---|---|

| Zn₃OH₄(NO₃)₂ | 12 | 3.2 | 92 |

| Zn(NO₃)₂·6H₂O | 14 | 2.9 | 88 |

| Cu(OH)NO₃·H₂O | 17 | 6.3 | 78 |

| Zircon (ZrSiO₄) | 15 | 10.1 | 65 |

Degradation Pathways in Zn-Based Additive Systems

While Zn-based additives initially enhance nucleation, long-term thermal cycling reveals degradation mechanisms. After 1,000 cycles, Zn₃OH₄(NO₃)₂-doped LiNO₃·3H₂O experiences a 52% loss in latent heat due to phase separation and additive aggregation . In contrast, Zn(NO₃)₂·6H₂O shows milder degradation (8% loss), attributed to its higher solubility and reversible hydration-dehydration behavior . Microstructural analysis identifies Zn-rich precipitates at grain boundaries, which disrupt thermal conductivity and volumetric stability .

Properties

CAS No. |

13453-76-4 |

|---|---|

Molecular Formula |

H6LiNO6 |

Molecular Weight |

123 g/mol |

IUPAC Name |

lithium;nitrate;trihydrate |

InChI |

InChI=1S/Li.NO3.3H2O/c;2-1(3)4;;;/h;;3*1H2/q+1;-1;;; |

InChI Key |

IEMMJPTUSSWOND-UHFFFAOYSA-N |

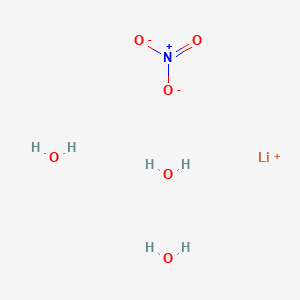

SMILES |

[Li+].[N+](=O)([O-])[O-].O.O.O |

Canonical SMILES |

[Li+].[N+](=O)([O-])[O-].O.O.O |

Origin of Product |

United States |

Scientific Research Applications

Thermal Energy Storage

One of the most promising applications of lithium nitrate-water (1/1/3) is in thermal energy storage systems. The compound exhibits a high specific heat of fusion, making it suitable for storing thermal energy. It can function as a "solar battery," absorbing heat and releasing it when needed, which is particularly beneficial in solar cooking applications .

Electrolytes in Batteries

Lithium nitrate serves as an effective additive in lithium-ion batteries, enhancing their stability and performance. The hydrated form can improve ionic conductivity when used in electrolyte solutions, which is crucial for the efficiency of batteries used in electronic devices and electric vehicles .

Pyrotechnics and Fireworks

The compound is widely utilized in the pyrotechnics industry due to its oxidizing properties, which are essential for producing vibrant red colors in fireworks. Lithium nitrate acts as a key component in formulations designed to enhance combustion and color effects .

Construction and Concrete Reinforcement

Recent studies have explored the use of lithium nitrate as an additive in concrete mixtures to enhance durability and resistance to environmental factors such as freeze-thaw cycles. It has been shown to improve the mechanical properties of concrete, making it suitable for use in harsh climates .

Laboratory Reagent

In laboratory settings, lithium nitrate is employed as an analytical reagent for various chemical reactions and processes. Its role as a cooling agent in certain experiments highlights its versatility in research applications .

Case Study 1: Solar Cooking Applications

A study conducted by researchers at a renewable energy institute examined the effectiveness of using lithium nitrate-water (1/1/3) as a thermal storage medium in solar cookers. The results indicated that cookers utilizing this compound could maintain higher temperatures over extended periods compared to traditional methods, showcasing its potential for sustainable cooking solutions.

Case Study 2: Concrete Durability Enhancement

In a construction project aimed at improving road infrastructure in cold climates, engineers incorporated lithium nitrate into concrete mixtures. The findings demonstrated significant improvements in freeze-thaw resistance and overall structural integrity, leading to longer-lasting pavements.

Comparison with Similar Compounds

Key Properties:

- Physical State : Colorless crystalline solid .

- Solubility : Highly soluble in water (2.38 g/mL at 25°C) .

- Thermal Properties :

- Structure: Ionic lattice with Li⁺ and NO₃⁻ ions, stabilized by hydrogen-bonded water molecules .

Lithium nitrate trihydrate is synthesized by dissolving anhydrous LiNO₃ in water, followed by crystallization under controlled conditions . Its stability in aqueous environments is critical for applications in refrigeration and solar energy storage .

Comparison with Similar Compounds

Lithium Nitrate Trihydrate vs. Other Lithium Salts in Refrigeration

Lithium nitrate–water systems are compared to lithium bromide (LiBr) and lithium chloride (LiCl) in absorption refrigeration. A ternary mixture of water, LiBr, and LiNO₃ (e.g., 1/1/3 ratio) demonstrates superior performance:

The addition of LiNO₃ reduces viscosity and improves heat transfer efficiency, making ternary systems ideal for double-effect absorption chillers .

Lithium Nitrate Trihydrate vs. Hemihydrate and Anhydrous Forms

The semi-hydrate (LiNO₃·0.5H₂O) and anhydrous LiNO₃ exhibit distinct properties:

| Property | LiNO₃·3H₂O | LiNO₃·0.5H₂O | Anhydrous LiNO₃ |

|---|---|---|---|

| Stability in Air | Deliquescent | Hygroscopic | Hygroscopic |

| Decomposition Onset | 475°C | ~450°C | 500°C |

| Energy Storage Capacity | High (287 J/g) | Moderate | Low |

The trihydrate’s high latent heat makes it preferable for phase-change materials, while anhydrous LiNO₃ is used in high-temperature applications like propellants .

Lithium Nitrate vs. Potassium/Sodium Nitrates as Oxidizers

In pyrotechnics and propellants, lithium nitrate is compared to KNO₃ and NaNO₃:

| Property | LiNO₃ | KNO₃ | NaNO₃ |

|---|---|---|---|

| Molecular Weight (g/mol) | 68.95 | 101.1 | 84.99 |

| Flame Color | Red | Purple/White | Yellow |

| Combustion Efficiency | High (low MW) | Moderate | Moderate |

Lithium nitrate’s lower molecular weight allows higher fuel content in propellant mixtures (e.g., 55% LiNO₃ vs. 65% KNO₃ in sugar-based fuels) .

Preparation Methods

Key Steps:

-

Acid Addition : Concentrated nitric acid (40–98% w/w) is gradually added to an aqueous suspension of Li₂CO₃ or LiOH to avoid violent effervescence.

-

pH Control : The mixture is neutralized to pH 7 ± 0.5 using excess LiOH, ensuring complete conversion of carbonate to nitrate.

-

Impurity Removal : Precipitation agents like oxalic acid or barium salts are introduced to eliminate sulfate (SO₄²⁻) and calcium (Ca²⁺) ions. For example:

-

Filtration : The solution is filtered to remove insoluble impurities, yielding a purified LiNO₃ solution.

Purification and Crystallization Techniques

Evaporation and Cooling

The purified LiNO₃ solution is concentrated by evaporation to near-saturation (800–1000 g/L) and cooled to 40–60°C to initiate crystallization. Slow cooling promotes the formation of well-defined trihydrate crystals, whereas rapid cooling may yield anhydrous or hemihydrate forms.

Hydration Control

To retain water of crystallization, drying is performed under controlled humidity. Vacuum drying at 50–80°C preserves the trihydrate structure, whereas temperatures exceeding 100°C result in dehydration to anhydrous LiNO₃.

Comparative Analysis of Patented Methods

Both methods achieve high purity (>99%) but differ in starting materials and hydration control. CN102807236A’s use of Li₂CO₃ and HNO₃ simplifies the process, while CN102602967A’s calcium nitrate route avoids sulfate impurities.

Challenges in Hydrate Formation

Deliquescence and Stability

Lithium nitrate trihydrate readily absorbs atmospheric moisture, complicating storage. Solutions must be crystallized in low-humidity environments and stored in airtight containers.

Temperature Sensitivity

Crystallization above 60°C favors anhydrous forms, necessitating precise cooling rates. Industrial-scale processes often employ gradient cooling systems to maintain 30–50°C during crystallization.

Industrial-Scale Production Considerations

Energy Efficiency

Evaporation consumes significant energy, prompting the use of multi-effect evaporators to reduce steam demand.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying nitrate concentrations in lithium nitrate–water systems, and how can potential interferences be mitigated?

- Methodological Answer : Utilize UV absorbance techniques (e.g., in situ spectrophotometry) calibrated with standard nitrate solutions. For lithium nitrate–water systems, baseline corrections for ionic strength effects are critical. Reference materials should include certified nitrate standards (e.g., NaNΟ₂ or KNO₃) prepared in deionized water . To address interference from dissolved organic matter or other anions (e.g., chloride), apply correction algorithms or use dual-wavelength measurements (e.g., 220 nm and 275 nm) to isolate nitrate-specific absorbance .

Q. How can researchers validate the purity and stability of lithium nitrate–water mixtures under varying storage conditions?

- Methodological Answer : Conduct stability tests using ion chromatography (IC) or inductively coupled plasma mass spectrometry (ICP-MS) to monitor nitrate degradation or lithium ion leaching. Store samples in inert containers (e.g., HDPE) at 4°C to minimize photochemical decomposition. For long-term studies, periodic recalibration against freshly prepared standards is advised .

Advanced Research Questions

Q. How do isotopic signatures (δ¹⁵N, δ¹⁸O) of nitrate in lithium nitrate–water systems inform source tracking and biogeochemical cycling?

- Methodological Answer : Isotopic analysis via bacterial denitrifier methods or thermal decomposition (e.g., using a NOx analyzer coupled with isotope-ratio mass spectrometry) can distinguish between anthropogenic vs. natural nitrate sources. For lithium nitrate systems, pre-treatment steps (e.g., anion exchange resins) are necessary to isolate nitrate from lithium ions, which may interfere with isotopic measurements . Reference materials like USGS-34 and IAEA-NO-3 should be used for quality control .

Q. What thermodynamic models are suitable for predicting phase equilibria in lithium nitrate–water systems at high ionic strengths?

- Methodological Answer : Implement the Pitzer model to account for ion-ion and ion-solvent interactions in concentrated solutions. Parameters for Li⁺-NO₃⁻-H₂O systems can be derived from experimental solubility data at 298–373 K. Validation requires comparing predicted vs. measured activity coefficients using potentiometric or vapor pressure osmometry .

Q. How can researchers resolve discrepancies in nitrate concentration data caused by temporal or spatial heterogeneity in lithium nitrate–water systems?

- Methodological Answer : Apply geostatistical methods (e.g., kriging) to interpolate spatial variability, and use time-series analysis (e.g., autoregressive models) to account for seasonal fluctuations. For groundwater systems, combine hydrochemical data with age-dating tracers (e.g., tritium-helium) to assess nitrate transport dynamics .

Data Reporting and Quality Assurance

Q. What quality assurance protocols are essential for reporting nitrate data in lithium nitrate–water studies?

- Methodological Answer : Follow USGS guidelines for continuous nitrate monitoring, including:

- Duplicate sample analysis (RPD ≤ 20%) to assess precision .

- Blanks and spikes (e.g., 10–100 µg/L NO₃⁻-N) to evaluate recovery rates and contamination risks .

- Instrument calibration logs with traceable standards (NIST-certified) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.